N,N'-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N''-methylguanidine
Description
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
62540-24-3 |
|---|---|
Molecular Formula |
C20H21N5O2S2 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1,3-bis(4-ethoxy-1,3-benzothiazol-2-yl)-2-methylguanidine |
InChI |
InChI=1S/C20H21N5O2S2/c1-4-26-12-8-6-10-14-16(12)22-19(28-14)24-18(21-3)25-20-23-17-13(27-5-2)9-7-11-15(17)29-20/h6-11H,4-5H2,1-3H3,(H2,21,22,23,24,25) |
InChI Key |
YONBNZJIHIBKJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=NC)NC3=NC4=C(C=CC=C4S3)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine typically involves the condensation of 4-ethoxy-1,3-benzothiazol-2-amine with N-methylguanidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and molecular targets are still under investigation, but its antimicrobial and anticancer activities suggest it interferes with vital cellular functions .
Comparison with Similar Compounds
N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
6-Ethoxy-1,3-benzothiazole-2-amine: Used in the synthesis of various biologically active compounds.
Benzothiazole-2-thiol: Exhibits antioxidant and anticancer activities.
The uniqueness of N,N’-Bis[(4-ethoxy-1,3-benzothiazol-2-yl)]-N’'-methylguanidine lies in its dual benzothiazole moieties and the presence of a methylguanidine group, which may enhance its biological activity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
